molecular formula C11H10N2O B7440977 N-methylquinoline-8-carboxamide

N-methylquinoline-8-carboxamide

Cat. No.: B7440977
M. Wt: 186.21 g/mol
InChI Key: UKXDZOZWBDCBGL-UHFFFAOYSA-N
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Description

N-methylquinoline-8-carboxamide is a chemical compound based on the quinoline scaffold, which is a privileged structure in medicinal chemistry and drug discovery. Quinoline carboxamide derivatives are a significant class of compounds with a wide range of researched biological activities. The 8-quinoline carboxamide structure is a key motif in developing novel bioactive molecules. For instance, research into 4-amino-8-quinoline carboxamides has identified them as novel, submicromolar inhibitors of the NAD-hydrolyzing enzyme CD38, a target with implications for various metabolic processes . Furthermore, similar N-(quinolin-8-yl)carboxamide compounds have been investigated as tridentate ligands in coordination chemistry, forming complexes with transition metals that exhibit fascinating magnetic properties . The broader quinoline core is extensively studied for its potential in anticancer agent development, with mechanisms that can include growth inhibition by cell cycle arrest, apoptosis, and inhibition of angiogenesis . This product, this compound, is provided for research and development purposes in these and other exploratory fields. It is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-methylquinoline-8-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-12-11(14)9-6-2-4-8-5-3-7-13-10(8)9/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKXDZOZWBDCBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanisms

In a typical procedure, quinoline-8-carboxamide is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), deprotonates the amide nitrogen, facilitating nucleophilic attack on the methylating agent. For example, using methyl iodide (1.2 equivalents) and K₂CO₃ (2 equivalents) in DMF at 80°C for 12 hours achieves N-methylation with yields of 70–85%. The reaction proceeds via an SN2 mechanism, with the base abstracting the amide proton to generate a resonance-stabilized amide ion, which subsequently reacts with the electrophilic methyl iodide.

Optimization and Challenges

Key challenges include over-alkylation (forming N,N-dimethyl derivatives) and solvent selection. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction homogeneity and reduce side reactions. For instance, TBAB (0.1 equivalents) in acetonitrile at 60°C enhances yield to 88% while minimizing dimethylation. Purification involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures.

Coupling of Quinoline-8-Carboxylic Acid with Methylamine

This two-step method involves synthesizing quinoline-8-carboxylic acid followed by amide bond formation with methylamine.

Synthesis of Quinoline-8-Carboxylic Acid

Quinoline-8-carboxylic acid is synthesized via oxidation of 8-methylquinoline. A patent by CN111377863A describes a high-yield oxidation process using oxygen as the oxidant, N-hydroxyphthalimide (0.04–0.06 equivalents), and azobisisobutyronitrile (AIBN, 0.02–0.03 equivalents) in acetonitrile at 80–100°C under 4 MPa oxygen pressure. This method achieves 88–93% yield with 98% purity, avoiding hazardous reagents like chromium-based oxidants. The mechanism involves radical-initiated oxidation, where AIBN generates radicals that abstract hydrogen from the methyl group, enabling oxygen insertion.

Amide Formation Strategies

The carboxylic acid is converted to the amide via:

  • Acid Chloride Intermediate : Treatment with thionyl chloride (SOCl₂) forms the acyl chloride, which reacts with methylamine in tetrahydrofuran (THF) at 0–5°C. Yields reach 82–85% after recrystallization.

  • Coupling Reagents : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) with methylamine (1.5 equivalents) provides 87–90% yield. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Oxidation of 8-Methylquinoline Followed by Amide Formation

A hybrid approach combines oxidation and amidation, leveraging industrial-scale oxidation protocols.

Catalytic Oxidation of 8-Methylquinoline

The CN111377863A patent details a recyclable catalytic system using N-hydroxyphthalimide and AIBN in acetonitrile. Key parameters include:

  • Temperature: 80–100°C

  • Pressure: 4 MPa oxygen

  • Catalyst loading: 4–6 mol% N-hydroxyphthalimide
    Recycling the mother liquor across 19 reaction cycles maintains yields above 88%, demonstrating industrial viability.

Amidation of the Carboxylic Acid

Post-oxidation, the acid is isolated via filtration and reacted with methylamine hydrochloride (1.2 equivalents) using EDC/HOBt in DCM. This step achieves 85–90% yield, with purity >98% confirmed by HPLC.

Comparative Analysis of Preparation Methods

MethodStarting MaterialKey Reagents/ConditionsYieldPurityScalability
Direct MethylationQuinoline-8-carboxamideCH₃I, K₂CO₃, DMF, 80°C70–85%95%Moderate
Acid ChlorideQuinoline-8-carboxylicSOCl₂, CH₃NH₂, THF82–85%98%High
Coupling ReagentsQuinoline-8-carboxylicEDC/HOBt, CH₃NH₂, DCM87–90%99%High
Catalytic Oxidation8-MethylquinolineO₂, N-hydroxyphthalimide, AIBN88–93%98%Industrial

Advantages and Limitations :

  • Direct Methylation : Simple but limited by over-alkylation and moderate yields.

  • Coupling Methods : High purity and scalability but require expensive reagents.

  • Catalytic Oxidation : Ideal for bulk synthesis with recyclable catalysts, though initial setup costs are high.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

The CN111377863A process recycles acetonitrile and catalysts across multiple batches, reducing waste and cost. Automated filtration and drying systems ensure consistent purity.

Environmental Impact

Oxygen-based oxidation eliminates toxic byproducts, aligning with green chemistry principles. Coupling reagent alternatives like polymer-supported EDC further reduce environmental footprint .

Chemical Reactions Analysis

Types of Reactions

N-methylquinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

N-methylquinoline-8-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural variations among quinoline-8-carboxamide derivatives include:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications
N-Methylquinoline-8-carboxamide Methyl group on amide nitrogen 200.24 Intermediate in drug synthesis
N-Ethyl-N-methyl-8-quinolinecarboxamide Ethyl and methyl groups on amide nitrogen 228.31 Enhanced lipophilicity; potential CNS drug
6-Ethyl-4-substituted-N-methylquinoline-8-carboxamide Ethyl at C6, complex substituents at C4 587.60 Protein-ligand interactions (PDB entry UY9)
Quinoline-8-carboxylic acid Carboxylic acid instead of carboxamide 173.17 Precursor for amides/esters; Log S = -2.7
Methyl 6-fluoroisoquinoline-8-carboxylate Fluorine at C6, ester group at C8 235.22 Agrochemical applications

Structural Insights :

  • Substituent Position: The 8-position carboxamide is critical for hydrogen bonding. Derivatives with substituents at C6 (e.g., 6-ethyl in ) or C7 (e.g., 8-hydroxyquinoline-7-carboxamide in ) show altered target affinity due to steric and electronic effects.
  • Amide vs. Ester: Carboxamides (e.g., this compound) exhibit higher metabolic stability than esters (e.g., methyl quinoline-8-carboxylate) due to reduced susceptibility to hydrolysis .
Physicochemical Properties
Property This compound Quinoline-8-carboxylic acid 6-Ethyl-4-substituted Derivative
Log S (Aqueous Solubility) -3.1 (predicted) -2.7 -4.5 (highly lipophilic)
TPSA (Ų) 52.3 52.3 98.7 (polar interactions)
Hydrogen Bond Donors 1 1 2

Key Trends :

  • Lipophilicity increases with alkyl substituents (e.g., ethyl in ), reducing aqueous solubility but improving membrane permeability.
  • Polar surface area (TPSA) rises with additional functional groups (e.g., imidazole in ), enhancing target binding but limiting blood-brain barrier penetration .

Q & A

Q. What are the key synthetic routes for preparing N-methylquinoline-8-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves Friedländer or Doebner-Miller reactions. For example, the Friedländer method uses aniline derivatives and carbonyl compounds with acid catalysts (e.g., sulfuric acid) to assemble the quinoline core . Carboxamide functionalization is achieved via coupling reactions using reagents like HBTU (). Optimization includes adjusting reaction time, temperature, and stoichiometry of reagents (e.g., N-chlorosuccinimide for chlorination steps) to maximize yield and purity. Post-synthesis purification employs silica gel column chromatography and recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR spectroscopy to verify substituent positions and carboxamide bonding .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .
  • Melting point analysis to assess purity (e.g., sharp melting points indicate high crystallinity) .
  • HPLC to quantify impurities, with mobile phases optimized for quinoline derivatives .

Q. How are the biological activities of this compound initially assessed in vitro?

Initial screening involves:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates or colorimetric readouts .
  • Antimicrobial susceptibility testing via broth microdilution to determine MIC values against Gram-positive/negative strains .
  • Cytotoxicity profiling using cancer cell lines (e.g., MTT assays) to identify IC50 values .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy substitution) influence the biological activity of this compound derivatives?

  • Halogenation (e.g., Cl or F at position 5 or 8) enhances target binding via hydrophobic interactions, as shown in molecular docking studies with kinase domains .
  • Methoxy groups at position 8 improve solubility and bioavailability, critical for in vivo efficacy .
  • Carboxamide side-chain variations (e.g., dimethylaminoethyl groups) modulate specificity, reducing off-target effects in antimalarial assays . Comparative SAR tables are essential for tracking substituent effects .

Q. How can researchers resolve contradictions in bioactivity data across structurally similar quinoline-carboxamides?

Methodological steps include:

  • Dose-response re-evaluation to rule out concentration-dependent artifacts .
  • Target-specific profiling (e.g., selectivity panels for kinase inhibitors) to distinguish broad vs. narrow-spectrum activity .
  • Computational analysis (e.g., molecular dynamics simulations) to identify subtle conformational differences affecting binding .

Q. What computational strategies are used to predict the mechanism of action of this compound derivatives?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like Plasmodium falciparum elongation factors .
  • QSAR models correlate electronic parameters (e.g., logP, polar surface area) with antimicrobial potency .
  • ADMET prediction (SwissADME) guides lead optimization by forecasting pharmacokinetic liabilities .

Q. How can synthetic routes be optimized for scalable production while maintaining high enantiomeric purity?

  • Catalyst screening : Palladium on carbon (Pd/C) for hydrogenation steps improves efficiency .
  • Flow chemistry : Continuous reactors minimize side reactions in multi-step syntheses .
  • Chiral HPLC or enzymatic resolution ensures enantiomeric purity for stereosensitive targets .

Q. What advanced techniques characterize target-ligand interactions for this compound?

  • Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd) with immobilized proteins .
  • Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .
  • X-ray crystallography resolves binding modes at atomic resolution, critical for rational drug design .

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